molecular formula C20H26O2 B1623122 Naphthalen-1-yl Decanoate CAS No. 52664-28-5

Naphthalen-1-yl Decanoate

Cat. No.: B1623122
CAS No.: 52664-28-5
M. Wt: 298.4 g/mol
InChI Key: BHZDUUIJMMLTMB-UHFFFAOYSA-N
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Description

Naphthalen-1-yl Decanoate is an ester compound derived from naphthalene and decanoic acid Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while decanoic acid is a saturated fatty acid with a ten-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl Decanoate typically involves the esterification reaction between naphthalene-1-ol and decanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Naphthalene-1-ol+Decanoic acidAcid catalystNaphthalen-1-yl Decanoate+Water\text{Naphthalene-1-ol} + \text{Decanoic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Naphthalene-1-ol+Decanoic acidAcid catalyst​Naphthalen-1-yl Decanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl Decanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: The major product is naphthalene-1-carboxylic acid.

    Reduction: The major product is naphthalene-1-ol.

    Substitution: Depending on the substituent, products can include bromonaphthalene or nitronaphthalene derivatives.

Scientific Research Applications

Naphthalen-1-yl Decanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl Decanoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-yl Acetate: An ester of naphthalene and acetic acid, used in similar applications but with different physicochemical properties.

    Naphthalene-2-yl Decanoate: An isomer with the ester group attached to the second position of the naphthalene ring, exhibiting different reactivity and biological activity.

    Decyl Naphthalene: A compound with a decyl group attached directly to the naphthalene ring, differing in its chemical behavior and applications.

Uniqueness

Naphthalen-1-yl Decanoate is unique due to its specific ester linkage, which imparts distinct chemical and biological properties. Its combination of aromatic and aliphatic moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

naphthalen-1-yl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-16-20(21)22-19-15-11-13-17-12-9-10-14-18(17)19/h9-15H,2-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZDUUIJMMLTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404149
Record name Naphthalen-1-yl Decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52664-28-5
Record name Naphthalen-1-yl Decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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